Cas no 1781884-22-7 (1-1-(3-bromophenyl)cyclopropylethan-1-ol)

1-(3-Bromophenyl)cyclopropylethan-1-ol is a brominated cyclopropyl alcohol derivative characterized by its unique structural features, including a cyclopropane ring and a hydroxyl group attached to a tertiary carbon. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of the bromine atom enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, enabling efficient derivatization. Its rigid cyclopropyl moiety contributes to steric constraints, which can influence stereoselectivity in synthetic pathways. The compound’s stability and well-defined reactivity profile make it a practical choice for researchers developing complex molecular architectures.
1-1-(3-bromophenyl)cyclopropylethan-1-ol structure
1781884-22-7 structure
Product Name:1-1-(3-bromophenyl)cyclopropylethan-1-ol
CAS No:1781884-22-7
MF:C11H13BrO
MW:241.124322652817
CID:6309558
PubChem ID:83693017
Update Time:2025-06-09

1-1-(3-bromophenyl)cyclopropylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-1-(3-bromophenyl)cyclopropylethan-1-ol
    • EN300-1913323
    • 1781884-22-7
    • 1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol
    • Inchi: 1S/C11H13BrO/c1-8(13)11(5-6-11)9-3-2-4-10(12)7-9/h2-4,7-8,13H,5-6H2,1H3
    • InChI Key: PQTGBRRDYVEZDJ-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C1(C(C)O)CC1

Computed Properties

  • Exact Mass: 240.01498g/mol
  • Monoisotopic Mass: 240.01498g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 20.2Ų

1-1-(3-bromophenyl)cyclopropylethan-1-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1913323-1g
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol
1781884-22-7
1g
$986.0 2023-09-17
Enamine
EN300-1913323-5g
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol
1781884-22-7
5g
$2858.0 2023-09-17
Enamine
EN300-1913323-10g
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol
1781884-22-7
10g
$4236.0 2023-09-17
Enamine
EN300-1913323-0.05g
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol
1781884-22-7
0.05g
$827.0 2023-09-17
Enamine
EN300-1913323-0.1g
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol
1781884-22-7
0.1g
$867.0 2023-09-17
Enamine
EN300-1913323-0.25g
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol
1781884-22-7
0.25g
$906.0 2023-09-17
Enamine
EN300-1913323-0.5g
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol
1781884-22-7
0.5g
$946.0 2023-09-17
Enamine
EN300-1913323-1.0g
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol
1781884-22-7
1g
$1142.0 2023-05-23
Enamine
EN300-1913323-2.5g
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol
1781884-22-7
2.5g
$1931.0 2023-09-17
Enamine
EN300-1913323-5.0g
1-[1-(3-bromophenyl)cyclopropyl]ethan-1-ol
1781884-22-7
5g
$3313.0 2023-05-23

Additional information on 1-1-(3-bromophenyl)cyclopropylethan-1-ol

1-(3-Bromophenyl)cyclopropylethan-1-ol (CAS No. 1781884-22-7): A Comprehensive Overview

1-(3-Bromophenyl)cyclopropylethan-1-ol, also known by its CAS number 1781884-22-7, is a unique organic compound that has garnered attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its cyclopropane ring fused with a phenyl group and an alcohol functional group, making it a versatile molecule with potential applications in drug design and material synthesis.

The structure of 1-(3-bromophenyl)cyclopropylethan-1-ol consists of a cyclopropane ring attached to a bromophenyl group at the 3-position. The alcohol functional group (-OH) is located on the cyclopropane ring, contributing to the molecule's reactivity and solubility properties. This unique arrangement allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

Recent studies have highlighted the potential of 1-(3-bromophenyl)cyclopropylethan-1-ol in drug discovery. Researchers have explored its ability to act as a building block for constructing bioactive molecules with anti-inflammatory, anticancer, and antimicrobial properties. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory effects on inflammatory pathways, suggesting its potential as a lead compound for developing novel therapeutics.

In addition to its pharmacological applications, 1-(3-bromophenyl)cyclopropylethan-1-ol has been investigated for its role in materials science. Its cyclopropane ring provides mechanical stability, making it a candidate for designing advanced polymers and high-performance materials. A 2023 paper in Polymer Chemistry reported that incorporating this compound into polymer networks enhanced their mechanical strength and thermal resistance, opening new avenues for industrial applications.

The synthesis of 1-(3-bromophenyl)cyclopropylethan-1-ol typically involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, enabling large-scale production of this compound. For example, the use of palladium-catalyzed cross-coupling reactions has been reported to significantly enhance the yield and purity of this molecule.

In terms of physical properties, 1-(3-bromophenyl)cyclopropylethan-1-ol exhibits moderate solubility in organic solvents such as dichloromethane and ethyl acetate, while being poorly soluble in water. Its melting point and boiling point are consistent with similar organic compounds, making it suitable for various laboratory-scale reactions.

The safety profile of 1-(3-bromophenyl)cyclopropylethan-1-ol has been evaluated in accordance with standard toxicological guidelines. Studies indicate that it poses minimal acute toxicity risks when handled under appropriate conditions. However, as with all chemicals, proper personal protective equipment (PPE) should be used during handling to ensure worker safety.

In conclusion, 1-(3-bromophenyl)cyclopropylethan-1-ol (CAS No. 1781884-22-7) is a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new potentials for this molecule, its role in advancing scientific innovation is expected to grow significantly.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.